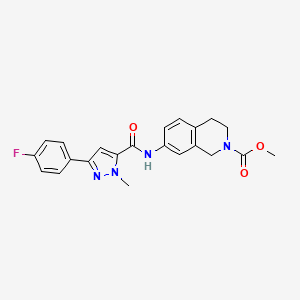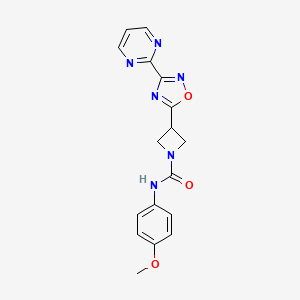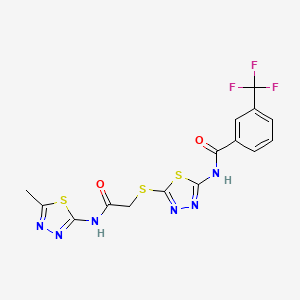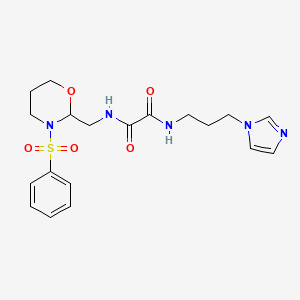
Methyl-7-(3-(4-Fluorphenyl)-1-methyl-1H-pyrazol-5-carboxamido)-3,4-dihydroisochinolin-2(1H)-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a fluorophenyl group, and a dihydroisoquinoline group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole ring, fluorophenyl group, and dihydroisoquinoline group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems.Wissenschaftliche Forschungsanwendungen
Anti-Brustkrebsaktivität
Pyrazole und ihre Derivate spielen eine entscheidende Rolle in der Medizin aufgrund ihrer vielfältigen biologischen Aktivitäten. Insbesondere zeigen sie antimikrobielle, antituberkulöse, entzündungshemmende, antioxidative, antitumorale, zytotoxische und analgetische Funktionen . Die synthetisierte Verbindung wurde auf ihr Potenzial gegen Brustkrebs untersucht. Molekulare Docking-Studien ergaben, dass ihre Bindungsaffinität zum humanen Östrogenrezeptor alpha (ERα) mit der von 4-OHT, einem nativen Liganden, vergleichbar war. Dieses Ergebnis deutet auf ihr Potenzial als Anti-Brustkrebsmittel hin.
Medizinische Chemie und Medikamentenentwicklung
Fluorierte Verbindungen sind in der medizinischen Chemie beliebt, da die C-F-Bindung eine höhere Stabilität bietet als die C-H-Bindung. Darüber hinaus kann die Fluorsubstitution die Bindungsaffinität von Protein-Ligand-Komplexen verbessern. Forscher haben verschiedene fluorierte Verbindungen als potenzielle Mittel für Leberkrebs (HePG-2) und andere Krankheiten patentiert .
Synthese und strukturelle Charakterisierung
Die Verbindung wurde erfolgreich in einer zweistufigen Reaktion synthetisiert. Zuerst erfolgte die Pyrazolinsynthese durch eine Eintopf-Dreikomponentenreaktion unter Mikrowellenbestrahlung. Zweitens führte die oxidative Aromatisierung von Pyrazolin zur Bildung der Pyrazolverbindung. Spektroskopische Analysen, einschließlich FT-IR, HR-MS und NMR, bestätigten ihre Struktur .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 7-[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-26-20(12-19(25-26)15-3-6-17(23)7-4-15)21(28)24-18-8-5-14-9-10-27(22(29)30-2)13-16(14)11-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWTXKXCPHWAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine](/img/structure/B2450239.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2450242.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B2450248.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2450250.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450253.png)



![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2450257.png)
![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2450258.png)
